molecular formula C18H19FN2O5S B5427448 3-fluoro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

3-fluoro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B5427448
M. Wt: 394.4 g/mol
InChI Key: AANVXODYDSRLQX-UHFFFAOYSA-N
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Description

The compound “3-fluoro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of differing electron density due to the presence of various functional groups, which could impact its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The presence of functional groups like fluoro, methoxy, and morpholinylcarbonyl could potentially make it reactive towards certain reagents .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its safety profile in more detail .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-25-17-7-6-13(12-15(17)19)27(23,24)20-16-5-3-2-4-14(16)18(22)21-8-10-26-11-9-21/h2-7,12,20H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANVXODYDSRLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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